1,1'-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione)
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Overview
Description
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is also known by several other names, including 1,1’-methylenebis(4-maleimidobenzene) and N,N’-(4,4’-diphenylmethane)bismaleimide . This compound is characterized by its unique structure, which includes two pyrrolidine-2,5-dione groups connected by a methylene bridge and phenylene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) typically involves the reaction of 4,4’-methylenedianiline with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the bismaleimide compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylene rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) involves its ability to form covalent bonds with other molecules. This property makes it an effective cross-linking agent in polymer chemistry. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Methylenebis(4-maleimidobenzene)
- N,N’-(4,4’-Diphenylmethane)bismaleimide
- 4,4’-Methylenebis(N-phenylmaleimide)
Uniqueness
1,1’-[(Methylazanediyl)di(4,1-phenylene)]di(pyrrolidine-2,5-dione) is unique due to its specific structure, which allows it to form stable cross-linked networks. This property is particularly valuable in the production of high-performance materials and in various scientific research applications .
Properties
CAS No. |
374562-13-7 |
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Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrolidin-1-yl)-N-methylanilino]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H19N3O4/c1-22(14-2-6-16(7-3-14)23-18(25)10-11-19(23)26)15-4-8-17(9-5-15)24-20(27)12-13-21(24)28/h2-9H,10-13H2,1H3 |
InChI Key |
DRFLAXQAUXYRLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)N2C(=O)CCC2=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Origin of Product |
United States |
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